N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications
1. Heterocyclic Synthesis and Mechanism Studies
Some studies focus on the synthesis of related heterocyclic compounds and explore their reaction mechanisms. For instance, Ledenyova et al. (2018) investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. This process involves ANRORC rearrangement, leading to specific formamides with confirmed structures through X-ray analysis. This kind of research is vital for understanding the complex chemistry involved in synthesizing compounds related to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide and their potential applications in pharmaceuticals and material science (Ledenyova et al., 2018).
2. Photophysical Properties and Sensing Applications
Research by Mani et al. (2018) explored the synthesis of a compound similar to the one , focusing on its interactions with various ions through absorption and steady-state fluorescence spectral studies. This study highlights the potential application of such compounds in the development of sensitive probes for ion detection, which could be used in environmental monitoring or biological research (Mani et al., 2018).
3. Anticancer Activity
Compounds structurally related to this compound have been studied for their anticancer properties. Kumar et al. (2013) synthesized a range of 2-oxo-2H-chromenylpyrazolecarboxylates and tested them for anticancer activity against various human cancer cell lines. This suggests the potential of these compounds in developing new cancer therapies (Kumar et al., 2013).
4. Antimicrobial and Antioxidant Activities
Several studies have investigated the antimicrobial and antioxidant activities of compounds similar to the one . For example, Mostafa et al. (2013) explored the synthesis of 2-oxo-2H-chromene-3-carbohydrazide derivatives and their efficacy against various bacterial and fungal strains, highlighting their potential use in antimicrobial therapy (Mostafa et al., 2013).
5. Complexation Studies and Material Science
Research in this area includes the synthesis of novel organic ligands and their complexation with metal ions. Myannik et al. (2018) synthesized novel compounds and studied their copper(II), cobalt(II), and nickel(II) complexes, contributing to the development of materials with potential applications in catalysis and material science (Myannik et al., 2018).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
It is possible that the compound could affect a variety of pathways depending on its specific targets .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability and therapeutic potential .
Result of Action
Similar compounds have been shown to have a variety of effects, such as inducing or inhibiting cell proliferation, modulating cell signaling, or altering gene expression .
Action Environment
The action of this compound could be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-19(16-7-10-28-12-16)14(2)24(23-13)9-8-22-20(25)17-11-15-5-3-4-6-18(15)27-21(17)26/h3-7,10-12H,8-9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCVXRCIGFQOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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